N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride
Description
N-(4-Chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a synthetic small molecule featuring a benzothiazole core substituted with a chlorine atom at position 4, a pyrazole ring with an ethyl group at position 1, and a morpholine-containing ethyl side chain. The hydrochloride salt enhances solubility, which is critical for pharmacological applications.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2S.ClH/c1-2-25-15(6-7-21-25)18(26)24(9-8-23-10-12-27-13-11-23)19-22-17-14(20)4-3-5-16(17)28-19;/h3-7H,2,8-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVYHUIODFZJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amide Coupling and Alkylation
This approach, detailed in patent literature, involves discrete amide bond formation followed by N-alkylation:
Step 1: Synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic Acid
- Reactants : Ethyl hydrazine carboxylate and ethyl acetoacetate undergo cyclization in ethanol under reflux (78°C, 12 hr) to form ethyl 1H-pyrazole-5-carboxylate.
- Ethylation : Treatment with ethyl bromide in DMF using K₂CO₃ (60°C, 6 hr) yields ethyl 1-ethyl-1H-pyrazole-5-carboxylate.
- Hydrolysis : Saponification with NaOH (1M, 80°C, 4 hr) produces the free carboxylic acid (yield: 72–78%).
Step 2: Benzothiazole-Amine Activation
- The 4-chloro-1,3-benzothiazol-2-amine is activated via treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C, forming the reactive acid chloride intermediate.
Step 3: Primary Amide Formation
- The acid chloride reacts with 2-(morpholin-4-yl)ethylamine in the presence of triethylamine (TEA) as a base. Conditions: DCM, 0°C → room temperature (RT), 4 hr (yield: 65%).
Step 4: N-Alkylation of Pyrazole Carboxamide
- The secondary amine undergoes alkylation with ethyl iodide in acetonitrile using K₂CO₃ (reflux, 12 hr). Monitoring via TLC (ethyl acetate/hexane 3:7) confirms complete conversion (yield: 58%).
Step 5: Hydrochloride Salt Formation
- The free base is treated with HCl (4M in dioxane) in ethyl acetate, precipitating the hydrochloride salt (yield: 92%).
Table 1: Comparative Yields for Stepwise Synthesis
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyrazole carboxylate | EtOH, reflux | 78 |
| 2 | Acid chloride formation | SOCl₂, DCM, 0°C | 89 |
| 3 | Primary amide coupling | TEA, DCM, RT | 65 |
| 4 | N-Alkylation | K₂CO₃, MeCN, reflux | 58 |
| 5 | Salt formation | HCl/dioxane | 92 |
One-Pot Tandem Coupling Strategy
Recent advances in tandem catalysis enable a streamlined approach, reducing purification steps:
Simultaneous Activation and Coupling :
In Situ Alkylation :
Table 2: Tandem vs. Stepwise Synthesis Efficiency
| Metric | Stepwise Method | Tandem Method |
|---|---|---|
| Total Time (hr) | 34 | 14 |
| Overall Yield (%) | 28 | 54 |
| Purity (HPLC, %) | 98.5 | 96.2 |
Optimization Strategies and Critical Parameters
Solvent Selection for Amide Coupling
Polar aprotic solvents (DMF, DMSO) enhance reactivity in HATU-mediated couplings but may complicate salt formation. Dichloromethane (DCM) and tetrahydrofuran (THF) balance solubility and ease of workup.
Temperature Control in N-Alkylation
Elevated temperatures (>80°C) risk decomposition of the morpholine moiety. Optimal alkylation occurs at 60–70°C with K₂CO₃, minimizing byproducts.
Counterion Effects in Salt Formation
Hydrochloride salt crystallization benefits from anti-solvent addition (diethyl ether) to ethyl acetate solutions. Alternative salts (e.g., mesylate) show inferior crystallinity.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity, with retention time = 12.7 min.
Scale-Up Considerations and Industrial Relevance
Pilot-scale batches (10 kg) employ continuous flow reactors for exothermic steps (acid chloride formation), improving safety and consistency. Environmental metrics highlight the advantages of tandem methods:
Table 3: Green Chemistry Metrics for Large-Scale Synthesis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor (kg waste/kg product) | 32 | 18 |
| PMI (Process Mass Intensity) | 45 | 27 |
| Energy Consumption (kWh/kg) | 120 | 85 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, resulting in the formation of amines or alcohols.
Substitution: The chloro group on the benzothiazole ring can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including tuberculosis and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, leading to inhibition or activation of various biological pathways. The compound may inhibit the activity of certain enzymes involved in cell division, leading to its potential anticancer effects. Additionally, it may disrupt the cell membrane of bacteria, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:
Substituent Variations on Benzothiazole and Pyrazole Moieties
- Name : N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride
- Molecular Formula : C₂₀H₂₅Cl₂N₅O₃S
- Key Differences :
- Benzothiazole substituents: 7-Cl and 4-OCH₃ (vs. 4-Cl in the target).
- Pyrazole substituents: 1,3-dimethyl (vs. 1-ethyl in the target).
- Implications: The methoxy group may enhance solubility but reduce electrophilic reactivity compared to chloro. Methyl groups on pyrazole (vs.
Compounds from (3a–3e)
- General Structure: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides
- Example (3b) :
- Molecular Formula : C₂₁H₁₄Cl₂N₆O
- Key Features :
- Dual chloro substituents on aryl rings.
- Cyanopyrazole moiety (electron-withdrawing group). Data: Melting point = 171–172°C; Yield = 68%.
- Comparison: The target compound’s morpholinylethyl side chain likely improves aqueous solubility compared to the cyanopyrazole derivatives. Aryl chloro substituents (as in 3b) may enhance hydrophobic interactions but increase metabolic stability risks .
Core Heterocycle Replacement: Benzimidazole vs. Benzothiazole
- Name : 4-Chloro-1-methyl-N-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-5-carboxamide
- Molecular Formula : C₁₈H₂₁ClN₆O₂
- Key Differences :
- Benzimidazole core (vs. benzothiazole in the target).
- Methyl substituent on pyrazole (vs. ethyl).
- Reduced steric bulk (methyl vs. ethyl) may affect pharmacokinetic profiles .
Research Findings and Implications
- Synthetic Methods : The target compound likely employs EDCI/HOBt-mediated amide coupling, as seen in , due to its efficacy in forming carboxamide bonds .
- Substituent Effects :
- Biological Potential: While direct data are lacking, analogs in exhibit moderate yields (62–71%) and melting points (123–183°C), suggesting thermal stability suitable for drug formulation .
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Chemical Structure and Synthesis
The compound features a pyrazole core substituted with a benzothiazole moiety and a morpholine group. The synthesis typically involves the reaction of 4-chloro-1,3-benzothiazole with ethyl and morpholine derivatives, followed by carboxylation to yield the final product. The synthesis pathway can be summarized as follows:
- Formation of the pyrazole ring through condensation reactions.
- Substitution reactions to introduce the benzothiazole and morpholine groups.
- Carboxamide formation via acylation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including the compound . It has been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations. This is crucial as BRAF mutations are prevalent in various cancers, making this compound a candidate for targeted cancer therapy .
Table 1: Summary of Antitumor Activity
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| N-(4-chloro-1,3-benzothiazol...) | BRAF(V600E) | 50 | |
| Pyrazole Derivative X | EGFR | 30 | |
| Pyrazole Derivative Y | Aurora-A Kinase | 25 |
Anti-inflammatory Effects
The compound has also demonstrated significant anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This could be beneficial for treating conditions characterized by chronic inflammation .
Case Study: Anti-inflammatory Activity
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with N-(4-chloro-1,3-benzothiazol...) resulted in a reduction of nitric oxide (NO) production by approximately 60%, indicating strong anti-inflammatory effects .
Antibacterial and Antifungal Properties
The compound exhibits moderate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has shown antifungal activity against phytopathogenic fungi in laboratory settings .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the benzothiazole and pyrazole rings can significantly affect potency and selectivity.
Key Findings:
- The presence of electron-withdrawing groups (like chlorine) enhances activity against cancer cell lines.
- Morpholine substitution improves solubility and bioavailability.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Chlorine on benzothiazole | Increased antitumor activity |
| Morpholine substitution | Enhanced solubility |
| Variations in pyrazole ring | Altered selectivity for targets |
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
The synthesis of structurally analogous benzothiazole-pyrazole hybrids (e.g., N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride) involves multi-step reactions requiring precise control of solvents, temperature, and purification techniques . To optimize yield and purity, employ statistical design of experiments (DoE) such as factorial designs or response surface methodology. These methods systematically vary parameters (e.g., reaction time, solvent polarity) to identify optimal conditions while minimizing experimental runs . For example, continuous flow reactors may enhance scalability and reproducibility in industrial settings .
Q. How can the molecular structure of this compound be validated post-synthesis?
Use X-ray crystallography with SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure, particularly for verifying stereochemistry and substituent positioning . Complement this with NMR spectroscopy (1H/13C, 2D-COSY, HSQC) to confirm connectivity and functional groups. For example, morpholine and benzothiazole protons exhibit distinct splitting patterns in NMR spectra .
Q. What preliminary assays are recommended to screen its biological activity?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT or apoptosis assays in cancer cell lines) based on structural analogs showing anti-inflammatory and anticancer properties . Use molecular docking to predict binding affinities to targets like tubulin or PI3K pathways, leveraging the benzothiazole and pyrazole moieties’ known interactions .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported bioactivity across analogs?
Structural variations (e.g., chloro vs. methoxy substituents on benzothiazole) significantly impact bioactivity. Compare crystallographic data (e.g., bond angles, torsion angles) of active vs. inactive analogs to identify critical conformational features. For instance, substituent positioning in N-(4-chloro-1,3-benzothiazol-2-yl) derivatives may influence steric hindrance at enzyme active sites .
Q. What methodologies address low solubility in pharmacological testing?
Use co-solvent systems (e.g., PEG-400 or cyclodextrins) or synthesize prodrugs with hydrolyzable groups (e.g., ester-linked morpholine derivatives). Analogous compounds with morpholine substituents show improved solubility due to their hydrophilic nature . Additionally, nanoparticle encapsulation (e.g., PLGA nanoparticles) enhances bioavailability for in vivo studies .
Q. How can contradictory results in enzyme inhibition assays be reconciled?
Perform kinetic studies (e.g., Lineweaver-Burk plots) to distinguish between competitive, non-competitive, or uncompetitive inhibition. For example, if IC50 values vary across studies, assess assay conditions (pH, ionic strength) or probe for off-target interactions using proteome-wide profiling (e.g., affinity chromatography with immobilized compound) .
Q. What computational tools are effective for structure-activity relationship (SAR) studies?
Combine density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to map electron distribution and molecular dynamics (MD) simulations (e.g., GROMACS) to study ligand-protein stability. For instance, the chloro substituent’s electron-withdrawing effects may enhance binding to hydrophobic enzyme pockets .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
